2,2'-Dinitrobiphenyl

Übersicht

Beschreibung

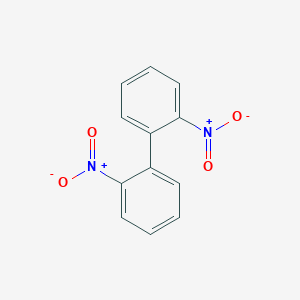

2,2'-Dinitrobiphenyl (C₁₂H₈N₂O₄, CAS 2436-96-6) is a biphenyl derivative with nitro groups at the 2 and 2' positions. It is synthesized via the Ullmann coupling reaction using o-chloronitrobenzene and copper bronze at 215–225°C, yielding 52–61% of a yellow crystalline product with a melting point of 123.5–124.5°C . Its structure features two aromatic rings with a dihedral angle of 58.0° between them and nitro groups tilted at 8.2–14.1° relative to the ring planes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2’-Dinitrobiphenyl can be synthesized through several methods, including the Ullmann coupling reaction. One common method involves the reaction of o-chloronitrobenzene with copper bronze in the presence of dry sand at temperatures between 215-225°C . The reaction mixture is then processed to isolate and purify the product.

Industrial Production Methods: In industrial settings, the Ullmann coupling reaction is often employed due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically recrystallized from ethanol to obtain pure yellow crystals .

Analyse Chemischer Reaktionen

Reduction and Cyclization to Benzo[c]cinnoline

Partial reduction of 2,2′-dinitrobiphenyl with hydrazine hydrate or alkoxide bases leads to cyclization, forming benzo[c]cinnoline derivatives .

Mechanism:

-

Nitro Reduction: One nitro group is reduced to a hydroxylamine intermediate.

-

Cyclization: The hydroxylamine reacts with the adjacent nitro group, forming an azo bond (─N=N─) via a radical pathway.

| Conditions | Product | Yield (%) |

|---|---|---|

| Hydrazine hydrate, FeCl₃ | Benzo[c]cinnoline N-oxide | 91 |

| Alcohol solvent, alkoxide base | Benzo[c]cinnoline | 93 |

This reaction highlights the compound’s utility in synthesizing nitrogen-containing heterocycles .

Suzuki Cross-Coupling Limitations

While 2,2′-dinitrobiphenyl is not directly used in Suzuki couplings, its nitro-substituted analogs face challenges. The ortho-nitro group impedes transmetalation in palladium-catalyzed cross-couplings due to steric and electronic effects . For example:

-

2-Nitrophenylboronic acid fails to couple with aryl halides under standard Suzuki conditions.

-

Meta- and para-nitro substituents show better reactivity, aligning with electrophilic substitution trends .

Radical and Reductive Transformations

2,2′-Dinitrobiphenyl participates in radical-mediated reactions:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,2'-Dinitrobiphenyl serves as a crucial intermediate in the synthesis of various organic compounds:

- Carbazoles : It is used to synthesize carbazole derivatives which have applications in organic electronics and photonics.

- Dibenzosiloles and Dibenzoselenophenes : These compounds are important for developing advanced materials with unique electronic properties .

Materials Science

The compound has been explored for use in creating advanced materials:

- TADF Emitters : It has been utilized in synthesizing thermally activated delayed fluorescence (TADF) emitters, which are essential for efficient light-emitting diodes (LEDs). For instance, derivatives based on this compound have shown promising electroluminescence performance with external quantum efficiencies exceeding 23% .

Case Study 1: Synthesis Optimization

A study by Goj et al. highlighted a solvent-free method for synthesizing this compound using copper-mediated Ullmann coupling. This method not only increased yield but also reduced environmental impact by minimizing solvent use . The researchers reported a quantitative yield (97%) under optimized conditions.

Case Study 2: Application in Organic Electronics

Recent advancements have shown that derivatives of this compound can be used as TADF emitters in OLEDs. A specific derivative achieved an impressive current efficiency of 83.7 cd/A and power efficiency of 59.1 lm/W . This showcases the compound's potential in next-generation display technologies.

Wirkmechanismus

The mechanism of action of 2,2’-Dinitrobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. In biological systems, it can bind to proteins and other macromolecules, potentially leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key Observations :

- The dihedral angle in this compound (58.0°) is significantly larger than in 4,4'-dinitrobiphenyl (~32.91°), reflecting steric hindrance from the ortho-nitro groups .

- The C–C bridge bond length (1.482 Å) is consistent across biphenyl derivatives, indicating minimal electronic perturbation from substituents .

Reactivity and Functionalization

Key Observations :

- Reduction of this compound with SnCl₂ or Li/THF yields 2,2'-diaminobiphenyl or benzo[c]cinnoline, whereas 4,4'-dibromo-2,2'-DNB forms carbazoles for OLED applications .

- Electrochemical reduction in the presence of aldehydes/ketones produces diazepines, but competing pathways (e.g., tin-mediated reduction) dominate .

Key Observations :

- This compound’s derivatives are pivotal in materials science (e.g., PhFlOP-based OLEDs) , while nitro-fluorenone analogs exhibit mutagenic activity correlated with substituent positioning .

Physicochemical Properties

| Property | This compound | 4,4'-Dinitrobiphenyl | 4,4'-Dibromo-2,2'-DNB |

|---|---|---|---|

| Melting Point (°C) | 123.5–124.5 | Not reported | 148–150 |

| Molecular Weight (g/mol) | 244.20 | 244.20 | 402.00 |

| Purity | >99.0% (GC) | Not reported | >98% (¹H NMR) |

Biologische Aktivität

2,2'-Dinitrobiphenyl (DNBP) is an aromatic compound characterized by two nitro groups attached to a biphenyl structure. Its chemical formula is . DNBP has garnered attention in various fields, particularly in toxicology, environmental science, and medicinal chemistry due to its biological activities and potential applications.

DNBP is a yellow crystalline solid with a melting point of approximately 95-96 °C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. The presence of nitro groups contributes to its electrophilic character, making it reactive towards nucleophiles.

Toxicity and Environmental Impact

DNBP has been studied for its toxicological effects, particularly in aquatic organisms. Research indicates that DNBP exhibits significant toxicity towards various species, including fish and invertebrates. For instance, a study reported an LC50 value of 0.5 mg/L for Daphnia magna, indicating high acute toxicity .

Table 1: Toxicity of this compound

| Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Daphnia magna | LC50 (48h) | 0.5 |

| Fish (species) | LC50 (96h) | TBD |

| Algae (species) | EC50 (72h) | TBD |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DNBP and its derivatives. One notable study synthesized a derivative of DNBP that demonstrated potent activity against pathogenic bacteria such as Salmonella typhimurium and fungi like Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were reported at 25 µg/mL for bacteria and 35 µg/mL for fungi . This suggests that DNBP derivatives could serve as potential antimicrobial agents.

Table 2: Antimicrobial Activity of DNBP Derivatives

| Microorganism | MIC (µg/mL) |

|---|---|

| Salmonella typhimurium | 25 |

| Aspergillus fumigatus | 35 |

The biological activity of DNBP is largely attributed to its ability to interact with cellular components, leading to oxidative stress and disruption of cellular functions. The nitro groups can undergo reduction within biological systems, generating reactive nitrogen species that can damage DNA and proteins. This mechanism underlies both its toxicological effects and potential therapeutic applications.

Case Study 1: Environmental Toxicity Assessment

A comprehensive study assessed the environmental impact of DNBP in aquatic ecosystems. It was found that prolonged exposure led to bioaccumulation in fish tissues, raising concerns about food chain contamination. The study emphasized the need for stringent regulations regarding the use of nitroaromatic compounds in industrial applications .

Case Study 2: Synthesis and Biological Evaluation

Researchers synthesized a series of substituted DNBPs through a novel solvent-free Ullmann coupling method. The synthesized compounds were evaluated for their biological activities, revealing promising results against various microbial strains. This study highlights the potential of DNBP derivatives in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-dinitrobiphenyl, and what methodological considerations ensure reproducibility?

The Ullmann reaction is a classical method for synthesizing biaryls like this compound, involving copper-mediated coupling of aryl halides. Key considerations include:

- Using stoichiometric copper (I) iodide to minimize side reactions.

- Optimizing reaction temperature (typically 150–200°C) to balance yield and decomposition risks.

- Purification via recrystallization from ethanol/water mixtures to isolate high-purity crystals (>99% GC purity) . Alternative routes include nitration of biphenyl derivatives, but regioselectivity must be controlled using mixed-acid systems (e.g., HNO₃/H₂SO₄) under低温 conditions .

Q. How is the crystal structure of this compound derivatives determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data collection with APEX2 or similar systems, followed by refinement using SHELXL/SHELXTL for small-molecule crystallography.

- Analyzing dihedral angles between aromatic rings (e.g., 58.0° in dimethyl this compound-4,4'-dicarboxylate) to assess steric effects from nitro groups .

- Validating hydrogen-bonding networks (e.g., C–H⋯O interactions) to confirm packing stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to its mutagenic potential in Salmonella assays (TA98 strain) .

- Solubility : Handle in organic solvents (e.g., DCM, methanol) with Na₂SO₄ for drying reaction mixtures .

- Waste disposal : Neutralize nitro groups via reduction (e.g., SnCl₂/HCl) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions (MCRs)?

- Steric hindrance : The 2,2'-substitution pattern limits planar conformations, reducing nucleophilic aromatic substitution (SNAr) rates. AgOAc can mitigate this by coordinating nitro groups, enhancing electrophilicity .

- Reductive cyclization : Electrochemical reduction in the presence of aldehydes/ketones may fail due to preferential formation of 2,2'-diaminobiphenyl. Alternative SnCl₂-mediated reduction under inert atmospheres improves yields of benzo[c]cinnoline derivatives .

Q. What analytical techniques resolve contradictions in reaction outcomes, such as unexpected byproducts?

- HPLC monitoring : Use NH₄OAc buffer (pH 7.32)/acetonitrile gradients to track intermediates (e.g., 2H-imidazoline) and quantify unreacted starting material .

- Comparative spectroscopy : Contrast ¹H/¹³C NMR with computational models (DFT) to identify steric distortions or unexpected regioisomers .

- Controlled replication : Vary solvent polarity (e.g., DCM vs. MeCN) to isolate solvent-dependent pathways .

Q. How can crystallographic data from this compound derivatives inform materials science applications?

- Non-covalent interactions : Weak C–H⋯O networks (3.0–3.2 Å) enable tunable supramolecular architectures for organic electronics .

- Thermal stability : High melting points (124–126°C) correlate with dense packing, making derivatives suitable for high-temperature polymer additives .

Q. What strategies address discrepancies in mutagenicity data between 2,2'- and 3,4-dinitrobiphenyl isomers?

- Metabolic profiling : Incubate isomers with S9 liver enzymes to assess nitro-reductase activity differences.

- Computational docking : Model nitro group orientation in TA98 bacterial DNA to explain higher mutagenicity of 3,4-isomers .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers reconcile conflicting reports on reductive cyclization yields?

- Reaction stoichiometry : Ensure exact SnCl₂ ratios (e.g., 2.0 equiv.) to avoid incomplete nitro group reduction .

- Atmosphere control : Use Schlenk lines for oxygen-free conditions, as O₂ can oxidize intermediates .

- Cross-validate : Compare results with tin-free methods (e.g., electrochemical) to identify systemic errors .

Q. What criteria define a rigorous research question for studying this compound derivatives?

Apply the FINER framework :

Eigenschaften

IUPAC Name |

1-nitro-2-(2-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFJHDNFUMKVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179103 | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-96-6 | |

| Record name | 2,2′-Dinitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dinitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DINITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW94EVQ4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.